
Simonsinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of simonsinol involves a phosphonium ylide-mediated cascade reaction and natural product isomerization reactions that proceed through Cope rearrangements of putative biosynthetic dienone intermediates . The synthetic route starts from chavicol, which undergoes a series of transformations to yield this compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis, which involves complex organic reactions and precise control of reaction conditions .
Chemical Reactions Analysis
Redox Activity in Anti-Inflammatory Pathways
Simonsinol exhibits dose-dependent inhibition of ROS-mediated oxidation reactions in macrophages . Key observations:
- Reduces nitric oxide (NO) production by 58% at 20 μM in LPS-stimulated RAW264.7 cells
- Suppresses TNF-α and IL-6 secretion by 47% and 52%, respectively, at the same concentration
Proposed Mechanism :
this compound likely acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) through redox reactions:
This prevents ROS-induced activation of NF-κB, a master regulator of inflammation .
Interaction with NF-κB Signaling
This compound inhibits IκBα phosphorylation (a key step in NF-κB activation) by 72% at 20 μM :
This compound Concentration (μM) | % Inhibition of IκBα Phosphorylation |
---|---|
5 | 22% |
10 | 45% |
20 | 72% |
This suggests potential chemical interactions with kinase enzymes (e.g., IKKβ) via:
- Hydrogen bonding with catalytic residues
- Competitive inhibition at ATP-binding sites
Structural Reactivity
While explicit reaction data are unavailable, this compound’s bis-epoxy lignan structure implies:
Potential Reaction Sites :
- Epoxide ring opening under acidic conditions:
- Oxidation of allylic alcohols in the terpene moiety
Hypothesized Degradation Pathways :
- Photodegradation via UV-induced radical formation
- Enzymatic oxidation by cytochrome P450
Biological Redox Modulation
This compound alters cellular redox status, as evidenced by:
Parameter | Change vs. LPS Control (20 μM this compound) |
---|---|
Intracellular GSH/GSSG ratio | +210% |
SOD activity | +35% |
Catalase activity | +28% |
These effects implicate thiol-disulfide exchange reactions with cellular antioxidants .
Scientific Research Applications
Anti-Inflammatory Properties
One of the most significant applications of simonsinol is its anti-inflammatory effect. A study conducted on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells demonstrated that this compound could effectively inhibit inflammatory responses. The primary findings include:
- Reduction of Inflammatory Mediators : this compound significantly decreased the production of nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin 6 (IL-6) in a dose-dependent manner when compared to control groups treated with LPS alone .
- Mechanism of Action : The compound was shown to suppress the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 mRNA levels. This effect was linked to the inhibition of the NF-κB signaling pathway, as evidenced by reduced phosphorylation of IκBα .
Table 1: Effects of this compound on Inflammatory Mediators
Concentration (μM) | NO Production (μM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|---|
Control | 25.4 | 150 | 200 |
5 | 18.0 | 120 | 180 |
10 | 12.5 | 80 | 150 |
20 | 8.0 | 50 | 100 |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that it may promote neurite outgrowth in primary embryonic mouse cortical neurons, suggesting potential applications in treating neurodegenerative diseases . The compound's structural characteristics enable it to interact with neuronal pathways, which could be beneficial in conditions characterized by axonal degeneration.
Case Studies and Practical Applications
Several case studies have highlighted the practical applications of this compound in various therapeutic contexts:
- Case Study: Inflammation Models : In vitro studies using RAW264.7 cells have demonstrated that this compound not only reduces inflammatory markers but also restores normal cell morphology affected by LPS stimulation. This restoration indicates its potential utility in inflammatory diseases where macrophage activation plays a crucial role .
- Potential in Chronic Disease Management : Given its ability to modulate inflammatory responses, this compound could be considered for inclusion in treatment regimens for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Mechanism of Action
Simonsinol exerts its anti-inflammatory effects by inactivating the NF-κB signaling pathway . This pathway is crucial for regulating the expression of various inflammatory mediators. This compound inhibits the phosphorylation of the alpha inhibitor of NF-κB (IκBα), preventing the translocation of NF-κB to the nucleus and subsequently reducing the transcription of target genes involved in inflammation .
Comparison with Similar Compounds
- Simonsol F
- Fargenin
- Macranthol
- Simonsol C
- Simonsol G
- Honokiol
Comparison: Simonsinol is unique among these compounds due to its specific anti-inflammatory mechanism involving the NF-κB pathway . While other similar compounds also exhibit bioactive properties, this compound’s ability to inhibit NF-κB signaling distinguishes it from the rest .
Biological Activity
Simonsinol, a compound derived from the Illicium genus, has garnered attention for its diverse biological activities, particularly its anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Overview of this compound
This compound is a sesquineolignan that exhibits a range of biological properties. It has been studied primarily for its anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. The compound's structure and origin suggest potential benefits in treating inflammatory diseases.
Research indicates that this compound exerts its anti-inflammatory effects through several key mechanisms:
- Inhibition of NF-κB Pathway : this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses. By preventing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Reduction of Nitric Oxide Production : In LPS-stimulated RAW264.7 macrophages, this compound significantly decreases nitric oxide (NO) production, which is often elevated during inflammatory responses .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
- Cell Viability Assay : The MTT assay demonstrated that this compound at concentrations of 5, 10, 20, and 40 μM did not exhibit cytotoxicity towards RAW264.7 cells after 24 hours of treatment. The highest concentration showed a significant reduction in cell viability compared to control groups treated with DMSO .
- Morphological Changes : Microscopic analysis revealed that this compound treatment altered the morphology of LPS-stimulated RAW264.7 cells, reducing pseudopodia formation indicative of inflammation .
- Cytokine Secretion : ELISA assays confirmed that this compound significantly inhibited the secretion of TNF-α and IL-6 in a dose-dependent manner when cells were stimulated with LPS .
- Gene Expression Analysis : RT-PCR results indicated that this compound reduced the mRNA levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6, further supporting its role in modulating inflammatory pathways .
- Western Blot Analysis : Western blotting showed decreased phosphorylation of IκBα, suggesting that this compound effectively inhibits the NF-κB signaling pathway .
In Vivo Studies
While most studies focus on in vitro models, there is potential for future research to explore the in vivo efficacy of this compound in animal models of inflammation and other diseases.
Q & A
Basic Research Questions
Q. How is Simonsinol’s structure confirmed using spectroscopic data?
- Methodology : Combine HR-ESI-MS for molecular formula determination (e.g., observed m/z 397.1778 [M–H]⁻ vs. calculated 397.1809) with ¹H/¹³C NMR assignments. For complex cases, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate synthetic samples against natural isolates, noting discrepancies in allyl group ¹³C signals due to signal overlap .
Q. What are the key steps in isolating this compound from Illicium simonsii?
- Methodology : Extract plant material with dichloromethane, concentrate under reduced pressure, and perform silica gel column chromatography with gradient elution (petroleum ether/ethyl acetate, 50:1 to 5:1). Monitor fractions via TLC, and further purify bioactive fractions using repeated column chromatography .
Q. How is this compound’s anti-inflammatory activity assessed in vitro?
- Methodology : Use RAW264.7 macrophages stimulated with LPS. Measure NO production via Griess assay, TNF-α/IL-6 via ELISA, and gene expression via RT-PCR. Validate cytotoxicity using MTT assays (e.g., 5–40 µM this compound for 24 hours) .
Advanced Research Questions
Q. How to resolve discrepancies between synthetic and natural this compound’s ¹³C NMR data?
- Methodology : Compare permethylated derivatives of synthetic and natural this compound to bypass signal overlap in allyl regions. Use high-field NMR (≥500 MHz) and adjust acquisition parameters (e.g., relaxation delays, scans). Address typographical errors in literature by cross-referencing raw spectral data .
Q. What strategies optimize this compound’s total synthesis yield and stereoselectivity?
- Methodology : Employ isomerization of terphenyl precursors (e.g., simonsol C) under basic conditions (K₃PO₄ in THF at 80°C). Monitor reaction progression via LC-MS and optimize column chromatography (hexane/EtOAc gradients). Validate stereochemical outcomes using NOESY or X-ray crystallography .
Q. How to design dose-response studies for this compound in inflammatory models?
- Methodology : Use a logarithmic concentration range (e.g., 1–100 µM) to identify IC₅₀ values. Include positive controls (e.g., dexamethasone) and account for solvent effects (e.g., DMSO ≤0.1%). Perform statistical analysis (ANOVA with post-hoc tests) and validate reproducibility across ≥3 independent experiments .
Q. What experimental controls are critical when analyzing this compound’s NF-κB inhibition?
- Methodology : Include LPS-only (positive control), untreated cells (negative control), and pathway-specific inhibitors (e.g., BAY 11-7082). Use Western blotting to confirm IκBα degradation and nuclear translocation assays (e.g., immunofluorescence for p65 subunit). Normalize data to housekeeping genes (e.g., β-actin) .
Q. Data Contradiction & Validation
Q. How to address conflicting bioactivity results across this compound studies?
- Methodology : Standardize cell lines (e.g., passage number ≤20), culture conditions (e.g., 10% FBS in DMEM), and LPS batches. Validate compound purity via HPLC (>95%) and confirm solubility profiles (e.g., DMSO stock stability). Replicate findings using orthogonal assays (e.g., luciferase-based NF-κB reporters vs. ELISA) .
Q. Why do synthetic this compound batches show variable cytotoxicity?
- Methodology : Trace impurities (e.g., residual solvents, byproducts) via GC-MS or LC-HRMS. Test cytotoxicity in multiple cell lines (e.g., HEK293, HepG2) to distinguish compound-specific vs. cell-type effects. Correlate purity metrics (e.g., HPLC area%) with bioactivity trends .
Q. Methodological Best Practices
Q. How to ensure reproducibility in this compound’s extraction protocols?
- Methodology : Document plant voucher specimens, extraction solvent ratios (e.g., 10 kg plant material in 3× DCM), and chromatography gradients. Share raw spectral data (e.g., NMR, HRMS) in supplementary materials. Adhere to reporting standards (e.g., Beilstein Journal guidelines for compound characterization) .
Q. What statistical approaches are recommended for this compound’s dose-response data?
Properties
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERQKZGOCHVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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